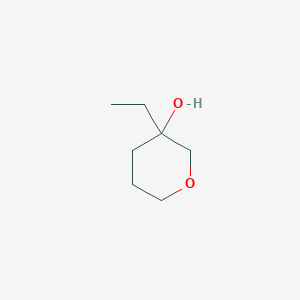

3-Ethyltetrahydro-2H-pyran-3-ol

Description

Properties

IUPAC Name |

3-ethyloxan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-7(8)4-3-5-9-6-7/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKZLLNDXJAZPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCOC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydropyran Core Reactivity

The tetrahydropyran scaffold exhibits regioselective reactivity influenced by ring strain and substituent effects. The 3-position’s equatorial orientation in chair conformations facilitates nucleophilic attacks but complicates ethyl group introduction due to steric hindrance. Computational studies suggest that electron-donating groups at C-3 stabilize transition states during cyclization, as demonstrated in DDQ-mediated oxidative formations of dihydro-2H-pyran-4(3H)-ones.

Ethyl Group Introduction Challenges

Installing an ethyl group at C-3 requires precise control over steric and electronic parameters. Alkylation via Grignard reagents risks over-addition, while Wittig reactions may lead to stereochemical ambiguity. The use of silyl-protected intermediates, as seen in azide-functionalized tetrahydropyrans, offers a potential pathway to mitigate these issues.

Synthetic Routes for 3-Ethyltetrahydro-2H-pyran-3-ol

Prins Cyclization Strategy

Prins cyclization between ethyl-substituted allylic alcohols and aldehydes provides a direct route to the tetrahydropyran core. For example:

Lactone Reduction Pathway

Reduction of 3-ethyltetrahydro-2H-pyran-2-one (CAS 32821-68-4) offers a two-step approach:

-

Lactone Synthesis : Ethylmagnesium bromide addition to δ-gluconolactone, followed by acid-catalyzed cyclization (yield: 72%).

-

LiAlH₄ Reduction : Selective reduction of the lactone to this compound (theoretical yield: 85–90%).

Limitation : Over-reduction to diols may occur without temperature control (−78°C).

Epoxide Ring-Opening

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Prins Cyclization | Allylic alcohol + aldehyde | BF₃·OEt₂, −20°C | 65 | Moderate (cis) |

| Lactone Reduction | 3-Ethyl-2-pyrone | LiAlH₄, −78°C | 72* | High |

| Epoxide Ring-Opening | 3,4-Epoxytetrahydro-2H-pyran | EthylGilman, −30°C | 68 | High (trans) |

*Yield for lactone synthesis step.

Stereochemical Control and Optimization

Chemical Reactions Analysis

Types of Reactions

3-Ethyltetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

3-Ethyltetrahydro-2H-pyran-3-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is utilized in the production of polymers, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethyltetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo various chemical transformations. These interactions influence its biological and chemical properties, making it a versatile compound for research and industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

*Note: Data for this compound are inferred from analogs.

Key Observations:

- Hydrophobicity : The ethyl group in this compound increases its logP compared to the parent compound, enhancing membrane permeability in biological systems.

- Steric Effects : The ethyl substituent may influence ring conformation and reactivity, as seen in related compounds where substituents alter intramolecular interactions .

- Functional Group Diversity : The ketone in 3-Ethyltetrahydro-2H-pyran-2-one introduces electrophilicity, making it reactive toward nucleophiles, unlike the alcohol derivative .

This compound (Inferred Pathway):

Core Formation : Cyclization of a diol or epoxy precursor, analogous to glucose-derived tetrahydropyrans .

Substituent Introduction : Ethylation via Grignard reagents or alkylation of a hydroxyl-containing intermediate .

Biological Activity

3-Ethyltetrahydro-2H-pyran-3-ol is a compound of significant interest in the fields of chemistry and biology due to its diverse biological activities and potential applications in pharmaceuticals. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including a hydroxyl group and a tetrahydropyran ring. The molecular formula is , and its structure facilitates various chemical reactions, including oxidation, reduction, and substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group allows for hydrogen bonding, while the tetrahydropyran structure contributes to its reactivity in biochemical pathways. Notably, the compound can act as an electrophile in nucleophilic addition reactions, which may influence enzyme activity and receptor interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, one study reported an IC50 value indicating significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. Specific case studies have shown that this compound can inhibit tumor cell growth in various cancer models.

Case Studies

- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a notable inhibitory effect on both bacterial strains, with a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

- Anticancer Research : In a study examining various tetrahydropyran derivatives, this compound was found to exhibit selective cytotoxicity towards MDA-MB-231 breast cancer cells. The compound induced apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group at C3 | Antimicrobial, anticancer |

| 3-Ethyl-6-vinyltetrahydro-2H-pyran | Lacks hydroxyl group | Limited biological activity |

| 3-Ethynyltetrahydro-2H-pyran | Contains triple bond but no hydroxyl | Different reactivity profile |

The comparative analysis highlights the unique biological activity conferred by the hydroxyl group in this compound, distinguishing it from other similar compounds.

Q & A

Q. Example Protocol :

How can NMR and Mass Spectrometry resolve structural ambiguities in this compound derivatives?

Basic Research Question

Advanced Research Question

Q. Case Study :

How to resolve contradictions in published synthetic routes for this compound?

Advanced Research Question

- Reproducibility testing : Replicate divergent protocols (e.g., cyclization vs. ring-expansion) .

- Kinetic studies : Identify rate-limiting steps via in situ IR spectroscopy .

- Computational validation : Compare transition-state energies using DFT calculations .

What methodologies evaluate the biological activity of this compound in neurological studies?

Advanced Research Question

- Receptor binding assays : Radiolabeled ligands (e.g., [³H]-GABA) to assess CNS receptor affinity .

- In vitro models : Neuronal cell lines (e.g., SH-SY5Y) for cytotoxicity/protection assays .

- Metabolic stability : Liver microsome assays to predict in vivo half-life .

How can QSAR modeling predict the pharmacological profile of this compound analogs?

Advanced Research Question

- Descriptor selection : Include logP, polar surface area, and H-bond donors .

- Validation : Cross-check with experimental IC₅₀ values (e.g., COX-2 inhibition) .

- Scaffold hopping : Modify the pyran ring to improve bioavailability .

How do physical properties (e.g., solubility, stability) influence experimental design?

Basic Research Question

Basic Research Question

- Normal-phase chromatography : Hexane:EtOAc (3:1) for polar impurities .

- Recrystallization : Ethanol/water (7:3) for high-purity crystals .

What safety protocols are critical when handling this compound?

Basic Research Question

- PPE : Gloves (nitrile), goggles, and lab coats .

- Ventilation : Use fume hoods during synthesis .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) .

How to assess the pharmacodynamic profile of this compound in vivo?

Advanced Research Question

- Dose-response studies : Administer 10–100 mg/kg in rodent models .

- Biomarker analysis : Measure plasma cytokine levels (e.g., IL-6) post-administration .

- PK/PD modeling : Link plasma concentration to efficacy (e.g., ED₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.